Chikv-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

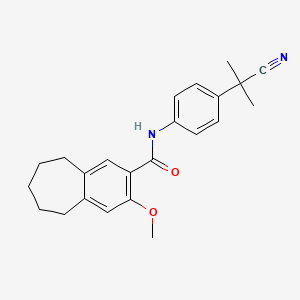

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-cyanopropan-2-yl)phenyl]-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOHPFHXTKBTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chikv-IN-2: A Technical Guide to its Mechanism of Action Against Chikungunya Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikungunya virus (CHIKV), a re-emerging arbovirus, has caused widespread outbreaks of debilitating arthritic disease for which no approved antiviral therapies currently exist. This document provides a detailed technical overview of the mechanism of action of Chikv-IN-2, a potent small molecule inhibitor of Chikungunya virus replication. This compound exhibits a multi-faceted approach to disrupting the viral life cycle, primarily by targeting the host cell's pyrimidine biosynthesis pathway through the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] Additionally, resistance studies with analogs of this compound suggest a potential secondary interaction with the viral non-structural protein 3 (nsP3) macrodomain.[1][2][4] This guide will delve into the quantitative efficacy of this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action.

Introduction to this compound

This compound (also referred to as compound 8q in primary literature) is a novel benzoannulene derivative identified as a highly effective inhibitor of Chikungunya virus replication.[1][2] It was developed through a hit-to-lead optimization program aimed at improving the potency, efficacy, and drug-like properties of an initial screening hit.[1][2] this compound demonstrates potent antiviral activity against various CHIKV strains, including clinical isolates and attenuated vaccine strains, as well as broader activity against other alphaviruses and flaviviruses.[3][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate, a precursor for uridine and cytidine nucleotides.[6] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby starving the virus of essential building blocks for its RNA genome.[3]

A potential secondary mechanism of action involves the Chikungunya virus nsP3 macrodomain. Resistance to an analog of this compound was mapped to a mutation in this viral protein, suggesting a possible direct or indirect interaction.[1][2][4] The nsP3 macrodomain is involved in viral replication and pathogenesis, and its targeting could contribute to the overall antiviral effect of the compound series.

Signaling Pathway of this compound Action

Quantitative Data

The antiviral efficacy and cytotoxicity of this compound and its lead compound have been quantified in various assays. The data is summarized in the tables below.

Table 1: Antiviral Activity of this compound and Related Compounds

| Compound | Virus Strain | Cell Line | EC90 (µM) | Viral Titer Reduction (log at 10 µM) | Reference |

| This compound (8q) | CHIKV 181/25 | NHDF | 0.27 | 4.5 | [1][2] |

| This compound (8q) | CHIKV Clinical Isolates | Not Specified | 0.85 - 2.5 | Not Specified | [3] |

| This compound (8q) | VEEV | Not Specified | 0.40 | Not Specified | [3][5] |

| This compound (8q) | WNV | Not Specified | 0.20 | Not Specified | [3][5] |

| This compound (8q) | DENV-2 | Not Specified | 0.60 | Not Specified | [3][5] |

| Compound 1a | CHIKV 181/25 | NHDF | 1.45 | 2.5 | [1][2] |

EC90: 90% effective concentration NHDF: Normal Human Dermal Fibroblasts VEEV: Venezuelan Equine Encephalitis Virus WNV: West Nile Virus DENV-2: Dengue Virus Serotype 2

Table 2: Cytotoxicity and DHODH Inhibition

| Compound | Cell Line | CC50 (µM) | DHODH IC50 | Selectivity Index (SI = CC50/EC90) | Reference |

| This compound (8q) | NHDF | >100 | Not Reported | >370 | [1][2] |

| Compound 1a | NHDF | 169 | Not Reported | 116.5 | [1][2] |

CC50: 50% cytotoxic concentration IC50: 50% inhibitory concentration Selectivity Index calculated for CHIKV 181/25 in NHDF cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Activity Assay (Viral Titer Reduction Assay)

This protocol is used to determine the effective concentration of the compound that inhibits viral replication.

Workflow Diagram:

Methodology:

-

Cell Plating: Normal Human Dermal Fibroblasts (NHDF) are seeded in 24-well plates and incubated overnight to allow for the formation of a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

-

Infection: The cell monolayer is infected with Chikungunya virus (e.g., strain 181/25) at a low multiplicity of infection (MOI), typically 0.01, for 1-2 hours to allow for viral attachment and entry.

-

Treatment: After the incubation period, the viral inoculum is removed, and the cells are washed. Medium containing the different concentrations of this compound is then added.

-

Incubation: The treated, infected cells are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 environment.

-

Quantification of Viral Titer: After incubation, the supernatant from each well is collected. The amount of infectious virus in the supernatant is quantified by a plaque assay on a susceptible cell line, such as Vero cells.

-

Data Analysis: The viral titers from the treated wells are compared to the untreated control wells. The EC90 is calculated as the concentration of the compound that reduces the viral titer by 90%.

Cytotoxicity Assay

This protocol is used to determine the concentration of the compound that is toxic to the host cells.

Methodology:

-

Cell Plating: NHDF cells are seeded in 96-well plates at a density that allows for logarithmic growth over the assay period.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.

-

Data Analysis: The viability of the treated cells is compared to that of the untreated control cells. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.

DHODH Enzymatic Assay

This protocol is used to directly measure the inhibitory activity of this compound against the DHODH enzyme.

Methodology:

-

Reagent Preparation: Recombinant human DHODH enzyme, the substrate dihydroorotate, and a colorimetric or fluorometric probe (e.g., 2,6-dichloroindophenol - DCIP) are prepared in an appropriate assay buffer.

-

Compound Incubation: The DHODH enzyme is pre-incubated with various concentrations of this compound for a set period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.

-

Signal Detection: The activity of the enzyme is monitored by measuring the change in absorbance or fluorescence of the probe over time. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The reaction rates in the presence of the inhibitor are compared to the rate of the uninhibited enzyme. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.

Conclusion

This compound is a promising antiviral candidate against the Chikungunya virus with a potent, host-directed mechanism of action. Its inhibition of DHODH effectively disrupts a critical pathway for viral replication, and its high selectivity index suggests a favorable therapeutic window. The potential for a dual mechanism of action involving the viral nsP3 macrodomain warrants further investigation and could offer advantages in overcoming potential drug resistance. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds as a potential therapy for Chikungunya fever.

References

Unraveling the Pan-Alphavirus Activity of Chikv-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chikv-IN-2 has emerged as a potent and orally bioavailable pan-alphavirus inhibitor, demonstrating significant promise in the ongoing search for effective antiviral therapeutics. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its mechanism of action, broad-spectrum activity, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Targeting a Host-Based Enzyme

This compound exerts its antiviral effects by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA. By targeting this host enzyme, this compound effectively depletes the intracellular pyrimidine pool, thereby creating an environment that is inhospitable for the rapid replication of viral RNA.[1] This host-centric mechanism of action presents a significant advantage, as it is less likely to be compromised by viral mutations compared to drugs that directly target viral proteins.

Quantitative Antiviral Activity

This compound has demonstrated potent inhibitory activity against a range of alphaviruses and other RNA viruses. The following table summarizes the reported 90% effective concentration (EC90) values for this compound against various viruses.

| Virus | Strain | EC90 (µM) | Cell Line |

| Chikungunya Virus (CHIKV) | Clinical Isolates & Vaccine Strains | 0.85 - 2.5 | Not Specified |

| Chikungunya Virus (CHIKV) | Not Specified | 0.27 | Not Specified |

| Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | 0.40 | Not Specified |

| West Nile Virus (WNV) | Not Specified | 0.20 | Not Specified |

| Dengue Virus (DENV) | Strain-2 | 0.60 | Not Specified |

Data sourced from MedchemExpress product information for this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring its ability to protect cells from virus-induced cell death (cytopathic effect or CPE).

Materials:

-

Vero cells (or other susceptible cell line)

-

Chikungunya virus (or other alphavirus)

-

This compound (or test compound)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Plate reader capable of luminescence detection

Protocol:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted virus to the wells at a predetermined multiplicity of infection (MOI).

-

Immediately add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus-only control wells.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

-

Determine the EC50 or EC90 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

DHODH Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Coenzyme Q10 (electron acceptor)

-

DCIP (2,6-dichloroindophenol) as an indicator

-

Assay buffer (e.g., Tris-HCl buffer with detergent)

-

This compound (or test compound)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, dihydroorotate, and Coenzyme Q10.

-

Compound Incubation: Add serially diluted this compound to the wells of a 96-well plate. Include a no-compound control.

-

Enzyme Addition: Add the recombinant DHODH enzyme to all wells to initiate the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

-

Signal Detection: Add DCIP to the wells. The reduction of DCIP by the product of the DHODH reaction (orotate) results in a color change that can be measured spectrophotometrically.

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 600 nm).

-

Calculate the percentage of DHODH inhibition for each compound concentration relative to the no-compound control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound via DHODH inhibition.

Caption: Experimental workflow for the antiviral activity assay.

Conclusion

This compound represents a significant advancement in the development of pan-alphavirus inhibitors. Its novel mechanism of targeting the host DHODH enzyme provides a broad-spectrum antiviral strategy with a potentially high barrier to resistance. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound and other DHODH inhibitors as a new class of therapeutics to combat alphavirus infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.

References

Chikv-IN-2's Impact on Host Cell Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikungunya virus (CHIKV), a re-emerging arbovirus, poses a significant global health threat. Like all viruses, CHIKV is an obligate intracellular parasite that extensively remodels the host cellular environment to facilitate its replication. A critical aspect of this host cell takeover is the manipulation of metabolic pathways to generate the necessary building blocks for viral progeny. This technical guide provides an in-depth analysis of the current understanding of how Chikungunya virus, with a focus on strains circulating in India (often belonging to the Indian Ocean Lineage), impacts pyrimidine biosynthesis in host cells. While specific data for a "Chikv-IN-2" strain is not available in the reviewed literature, this document synthesizes the existing knowledge on CHIKV's interaction with this essential metabolic pathway, offering insights for researchers and professionals in drug development. We will delve into the quantitative data from proteomics and metabolomics studies, provide detailed experimental protocols for key assays, and visualize the involved pathways and workflows.

Introduction: The Host Cell as a Viral Factory

Chikungunya virus, a positive-sense single-stranded RNA virus of the Togaviridae family, has an ~11.8 kb genome that encodes for non-structural proteins (nsP1-4) and structural proteins (Capsid, E1, E2, E3, and 6K)[1]. Viral replication is a rapid process, demanding a substantial supply of nucleotides for the synthesis of viral RNA genomes. To meet this demand, CHIKV, like many other viruses, hijacks the host cell's metabolic machinery. One of the central pathways manipulated by the virus is the de novo pyrimidine biosynthesis pathway, which provides the essential precursors for the synthesis of uridine, cytidine, and thymidine nucleotides.

Studies have shown that infection with CHIKV leads to a significant perturbation of host cell metabolism[2][3]. Metabolomic analyses of sera from patients with Chikungunya have revealed that pyrimidine metabolism is among the most significantly affected pathways[4][5]. This reliance on the host's pyrimidine pool makes the enzymes of this pathway attractive targets for the development of broad-spectrum antiviral therapies. Indeed, inhibitors of pyrimidine biosynthesis have demonstrated anti-CHIKV activity, underscoring the pathway's critical role in the viral life cycle[6].

Quantitative Analysis of Host Cell Modifications

The advent of high-throughput 'omics' technologies has enabled a systems-level view of the cellular changes induced by CHIKV infection. Proteomics and metabolomics studies have been instrumental in identifying the specific molecular alterations within the host cell, including those related to pyrimidine biosynthesis.

Proteomic Data

Quantitative proteomics studies have revealed significant changes in the host cell proteome following CHIKV infection. While a comprehensive proteomics dataset specifically for an Indian strain's effect on the pyrimidine biosynthesis pathway is not available, studies on other CHIKV strains have identified the modulation of various metabolic enzymes.

Table 1: Differentially Expressed Host Proteins in CHIKV-Infected Cells

| Protein | Function | Fold Change (CHIKV vs. Mock) | Cell Type | Time Post-Infection | Reference |

| Dihydroorotate dehydrogenase (DHODH) | Catalyzes the fourth step in de novo pyrimidine biosynthesis | Not consistently reported as significantly altered in proteomics screens, but is a known antiviral target. | Various | - | [7] |

| Carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD) | Catalyzes the first three steps in de novo pyrimidine biosynthesis | Data not available in reviewed proteomics studies. | Various | - | [8] |

| UMP-CMP kinase (CMPK1) | Phosphorylates UMP and CMP | Not consistently reported as significantly altered. | Various | - | |

| CTP synthase (CTPS1) | Catalyzes the final step in CTP biosynthesis | Not consistently reported as significantly altered. | Various | - |

Note: The table reflects the general lack of consistent, significant changes reported for core pyrimidine biosynthesis enzymes in broad proteomics screens of CHIKV infection in the reviewed literature. This may suggest that the regulation of this pathway occurs more at the level of enzyme activity or metabolite flux rather than protein expression, or that the changes are below the detection threshold of these specific studies.

Metabolomic Data

Metabolomic studies have provided more direct evidence of the perturbation of pyrimidine metabolism during CHIKV infection. An NMR-based metabolomic analysis of serum from Indian patients with Chikungunya mono-infection revealed significant alterations in metabolites related to this pathway.

Table 2: Altered Metabolites in the Serum of Chikungunya Patients

| Metabolite | Pathway | Fold Change (Patient vs. Healthy Control) | p-value | Reference |

| Uracil | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |

| Uridine | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |

| Cytidine | Pyrimidine Metabolism | Decreased | < 0.05 | [4][5] |

| Thymine | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |

| Thymidine | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |

Note: The fold changes in this study were reported as statistically significant but the exact numerical fold changes were not provided in the abstract. The data indicates a significant dysregulation of pyrimidine nucleotide precursors and degradation products in the serum of infected individuals.

Key Signaling Pathways and Regulatory Mechanisms

The upregulation of pyrimidine biosynthesis during viral infection is a tightly regulated process. While the specific signaling pathways by which CHIKV orchestrates this metabolic reprogramming are still under investigation, some general mechanisms are known to be involved in the cellular response to viral infection and metabolic stress.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of CHIKV infection on pyrimidine biosynthesis.

Virus Propagation and Cell Infection

Objective: To generate a high-titer stock of CHIKV and infect host cells for subsequent analysis.

Materials:

-

CHIKV stock (e.g., Indian Ocean Lineage strain)

-

Vero E6 or Huh-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 flasks and 6-well plates

Protocol:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

-

When cells reach 80-90% confluency in a T-75 flask, remove the growth medium and wash with PBS.

-

Infect the cells with CHIKV at a low multiplicity of infection (MOI) of 0.01 in a small volume of serum-free DMEM.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Add DMEM with 2% FBS and incubate until a significant cytopathic effect (CPE) is observed (typically 48-72 hours).

-

Harvest the supernatant containing the virus and clarify by centrifugation at 3,000 x g for 15 minutes.

-

Aliquot the virus stock and store at -80°C.

-

For infection experiments, seed host cells (e.g., Huh-7) in 6-well plates and infect at a desired MOI (e.g., 1 or 5) as described in steps 2-4.

Quantification of Intracellular Pyrimidine Nucleotide Pools by HPLC

Objective: To measure the concentrations of UTP, CTP, and other pyrimidine nucleotides in infected and mock-infected cells.

Materials:

-

Infected and mock-infected cell pellets

-

60% methanol (pre-chilled to -20°C)

-

Chloroform (pre-chilled to -20°C)

-

Ultrapure water (pre-chilled to 4°C)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase: 0.1 M potassium phosphate buffer (pH 6.0) with a methanol gradient

-

Nucleotide standards (UMP, UDP, UTP, CMP, CDP, CTP)

Protocol:

-

At the desired time post-infection, wash the cells with ice-cold PBS and aspirate completely.

-

Add 1 mL of ice-cold 60% methanol to each well of a 6-well plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add 500 µL of ice-cold chloroform and vortex vigorously for 1 minute.

-

Add 400 µL of ice-cold ultrapure water and vortex again.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the nucleotides.

-

Filter the extract through a 0.22 µm filter.

-

Analyze the samples by HPLC. Create a standard curve using known concentrations of nucleotide standards to quantify the peaks in the samples.

-

Normalize the nucleotide concentrations to the total protein content of the cell pellet.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

Objective: To measure the activity of a key enzyme in the de novo pyrimidine biosynthesis pathway.

Materials:

-

Infected and mock-infected cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Assay buffer: 100 mM Tris-HCl (pH 8.0), 150 µM Coenzyme Q10, 0.1% Triton X-100

-

Substrate: Dihydroorotate

-

Electron acceptor: 2,6-dichloroindophenol (DCIP)

-

Spectrophotometer

Protocol:

-

Lyse the cell pellets in lysis buffer and determine the protein concentration using a BCA assay.

-

In a 96-well plate, add 50 µg of cell lysate to each well.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding dihydroorotate.

-

Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) over time using a spectrophotometer.

-

Calculate the enzyme activity as the rate of DCIP reduction per minute per milligram of protein.

Visualizing Workflows and Logical Relationships

Conclusion and Future Directions

The available evidence strongly indicates that Chikungunya virus infection significantly perturbs host cell pyrimidine biosynthesis to fuel its replication. While specific data on the "this compound" strain remains elusive, studies on Indian strains and other CHIKV lineages highlight this pathway as a critical virus-host interface. The quantitative data, though not yet fully comprehensive, points towards an increased flux through the pathway, and the efficacy of pyrimidine biosynthesis inhibitors as anti-CHIKV agents provides a strong rationale for targeting these enzymes for therapeutic intervention.

Future research should focus on:

-

Strain-Specific Analysis: Characterizing the metabolic alterations induced by specific Indian CHIKV strains, including a potential "this compound" isolate, to understand if there are strain-specific differences in host cell manipulation.

-

Metabolic Flux Analysis: Employing stable isotope labeling techniques to precisely map the metabolic flux through the pyrimidine biosynthesis pathway during infection.

-

Comprehensive Quantitative Proteomics: Performing targeted quantitative proteomics to accurately measure the expression levels of all enzymes in the pyrimidine pathway.

-

Elucidating Regulatory Networks: Investigating the host and viral factors that regulate the activity of pyrimidine biosynthesis enzymes during CHIKV infection.

A deeper understanding of these molecular interactions will be crucial for the development of novel and effective antiviral strategies against Chikungunya virus.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chikungunya Virus, Metabolism, and Circadian Rhythmicity Interplay in Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum metabolomics analysis of patients with chikungunya and dengue mono/co-infections reveals distinct metabolite signatures in the three disease conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human pyrimidine nucleotide biosynthesis as a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Chikv-IN-2: A Technical Guide on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of the antiviral properties of Chikv-IN-2, a potent inhibitor of Chikungunya virus (CHIKV) replication. The document details the compound's mechanism of action, in vitro efficacy against various viral strains, and its preliminary in vivo profile. All quantitative data is presented in structured tables, and key experimental protocols are described in detail to facilitate reproducibility and further investigation.

Core Antiviral Properties and Mechanism of Action

This compound is a benzoannulene derivative identified as a potent inhibitor of Chikungunya virus replication.[1] Its primary mechanism of action is the inhibition of the host cellular enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate.[4][5] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for viral RNA synthesis, thereby effectively halting viral replication.[1][2][3] This host-targeting mechanism suggests a higher barrier to the development of viral resistance.

Signaling Pathway: DHODH Inhibition and Pyrimidine Depletion

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound action via inhibition of host DHODH.

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.

In Vitro Efficacy of this compound

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC90 | Chikungunya Virus (unspecified) | Not Specified | 270 nM | [1][2][3][6] |

| EC90 | CHIKV Clinical Isolates & Vaccine Strains | Not Specified | 0.85 - 2.5 µM | [2][7] |

| EC90 | Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | 0.40 µM | [2][7] |

| EC90 | West Nile Virus (WNV) | Not Specified | 0.20 µM | [2][7] |

| EC90 | Dengue Virus Strain-2 (DENV-2) | Not Specified | 0.60 µM | [2][7] |

| Viral Titer Reduction | Chikungunya Virus | NHDF Cells | 4.5 log at 10 µM | [1] |

| CC50 | Not Specified | NHDF Cells | >30 µM | [1] |

EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; NHDF: Normal Human Dermal Fibroblasts.

In Vivo Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose (mg/kg) | Bioavailability (F) | t1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |

| Intravenous (i.v.) | 1 | - | 2.02 | - | 497 | [2][7] |

| Oral (p.o.) | 40 | 41% | 9.9 | 642 | - | [2][7] |

| Intraperitoneal (i.p.) | 40 | 43% | 18.5 | 858 | - | [2][7] |

| Subcutaneous (s.c.) | 40 | 4% | 18.6 | 90 | - | [2][7] |

t1/2: terminal elimination half-life; Cmax: maximum plasma concentration; AUC: area under the curve.

In Vivo Efficacy of this compound in a Mouse Model

| Animal Model | Treatment Regimen | Outcome | Reference |

| Mice | 80 mg/kg, i.p., twice a day for 3 days | Significantly decreased infectious CHIKV dissemination to other tissues. Failed to inhibit virus loads at the site of infection. | [2][7] |

Detailed Experimental Protocols

The following sections detail the methodologies employed for the initial characterization of this compound.

In Vitro Antiviral Activity Assay

This protocol outlines the general procedure for determining the antiviral efficacy of this compound.

Caption: Workflow for in vitro antiviral activity assay.

Protocol Details:

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

-

Infection: Cells are treated with the compound dilutions for a short period before being infected with a specific strain of Chikungunya virus at a predetermined multiplicity of infection (MOI).

-

Incubation: The infected plates are incubated at 37°C in a 5% CO2 incubator for 24 to 48 hours to allow for viral replication.

-

Quantification of Viral Replication:

-

Plaque Assay: Supernatants from each well are collected and serially diluted. These dilutions are used to infect a fresh monolayer of susceptible cells (e.g., Vero cells). After an incubation period, the cells are fixed and stained to visualize plaques, which represent areas of cell death caused by the virus. The number of plaques is used to calculate the viral titer.

-

Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatants. The amount of a specific viral gene (e.g., E1) is then quantified using qRT-PCR. A standard curve is used to determine the number of viral genome copies.

-

-

Data Analysis: The viral titers or genome copy numbers are plotted against the compound concentration. A dose-response curve is generated to calculate the 90% effective concentration (EC90).

Cytotoxicity Assay

Protocol Details:

-

Cell Seeding: Host cells (e.g., NHDF) are seeded in 96-well plates at a specific density.

-

Compound Incubation: The cells are incubated with the same serial dilutions of this compound as used in the antiviral assay for the same duration.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is plotted against the compound concentration to determine the 50% cytotoxic concentration (CC50).

In Vivo Mouse Model of Chikungunya Infection

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Caption: General workflow for in vivo efficacy studies in a mouse model.

Protocol Details:

-

Animal Model: C57BL/6J mice are commonly used. The age of the mice at the time of infection is a critical parameter, as younger mice are often more susceptible to severe disease.

-

Virus Inoculation: Mice are infected with a clinical isolate of CHIKV, typically via subcutaneous or intradermal injection into the footpad to mimic a mosquito bite.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via a specific route (e.g., intraperitoneally) at a defined dose and schedule. A control group receives the vehicle only.

-

Clinical Monitoring: The mice are monitored daily for signs of disease, such as changes in body weight and swelling of the inoculated foot, which is measured using calipers.

-

Tissue Analysis: At predetermined time points post-infection, mice are euthanized, and various tissues (e.g., muscle, joints, spleen, liver, brain) and blood are collected.

-

Viral Load Quantification: Tissues are homogenized, and the viral load is quantified using either a plaque assay or qRT-PCR as described for the in vitro assays.

-

Statistical Analysis: Statistical tests are used to compare the viral loads and clinical scores between the this compound-treated group and the vehicle control group to determine the in vivo efficacy of the compound.

Summary and Future Directions

This compound demonstrates potent antiviral activity against Chikungunya virus and other alphaviruses in vitro by targeting the host enzyme DHODH. Preliminary in vivo studies in mice indicate that the compound can reduce viral dissemination, a crucial aspect of CHIKV pathogenesis. The favorable pharmacokinetic profile, particularly its oral bioavailability, makes it a promising candidate for further development.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to DHODH through structural studies.

-

Conducting more extensive in vivo efficacy studies in various animal models, including non-human primates, to assess its therapeutic potential against both acute and chronic stages of Chikungunya fever.

-

Performing detailed toxicology and safety pharmacology studies to establish a comprehensive safety profile.

-

Investigating the potential for combination therapy with direct-acting antivirals to enhance efficacy and reduce the risk of resistance.

References

- 1. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mouse Model of Chikungunya Virus–Induced Musculoskeletal Inflammatory Disease: Evidence of Arthritis, Tenosynovitis, Myositis, and Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenovirus vectored IFN-α protects mice from lethal challenge of Chikungunya virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a High-Throughput Antiviral Assay for Screening Inhibitors of Chikungunya Virus and Generation of Drug-Resistant Mutations in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. The Protein Disulfide Isomerase Inhibitor 3-methyltoxoflavin Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Emergence of Chikv-IN-2 (compound 8q): A Novel Host-Targeted Antiviral Agent for Chikungunya Virus

For Immediate Release

In the global effort to combat the debilitating Chikungunya virus (CHIKV), a promising new small molecule inhibitor, Chikv-IN-2 (also known as compound 8q), has been identified. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this potent pan-alphavirus inhibitor. This compound represents a significant advancement in the field by targeting a host cellular enzyme, Dihydroorotate Dehydrogenase (DHODH), a strategy that offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.

Chikungunya virus, a mosquito-borne alphavirus, has caused widespread epidemics characterized by severe joint pain, fever, and rash.[1] With no approved antiviral therapies or vaccines currently available, the development of effective countermeasures is a critical public health priority. This compound has demonstrated excellent cellular antiviral activity and improved liver microsomal stability, positioning it as a strong candidate for further development.[1]

Quantitative Analysis of Antiviral Activity and Properties

The preclinical profile of this compound is highlighted by its potent inhibition of Chikungunya virus and other related viruses. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Virus/Strain | Reference |

| EC90 | 270 nM | Chikungunya virus (CHIKV) | [1] |

| EC90 | 0.85-2.5 µM | CHIKV clinical isolates and attenuated vaccine strains | [1] |

| EC90 | 0.40 µM | Venezuelan Equine Encephalitis Virus (VEEV) | [1] |

| EC90 | 0.20 µM | West Nile Virus (WNV) | [1] |

| EC90 | 0.60 µM | Dengue Virus Strain-2 (DENV-2) | [1] |

Table 1: In Vitro Antiviral Activity of this compound

| Study Type | Animal Model | Dosing Regimen | Key Finding | Reference |

| In Vivo Efficacy | Mouse | 80 mg/kg, intraperitoneally, twice a day for 3 days | Significantly decreases infectious CHIKV dissemination to other tissues | [1] |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action: Targeting Host DHODH

This compound exerts its antiviral effect by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides, essential building blocks for RNA and DNA.[2][3] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby effectively starving the virus of the necessary components to replicate its RNA genome.[1]

Experimental Protocols

While the primary research publication for this compound is not publicly available, this section outlines generalized protocols for the key experiments typically conducted in the discovery and development of a novel antiviral compound of this class.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or Huh-7 cells) in 96-well plates and incubate overnight to form a confluent monolayer.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect with Chikungunya virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until the virus-only control wells show significant cytopathic effect (CPE).

-

Quantification of Viral Inhibition: Assess cell viability using a colorimetric assay (e.g., MTS or resazurin). The EC90 is calculated as the concentration of the compound that inhibits 90% of the virus-induced CPE compared to the untreated virus control.

Cytotoxicity Assay

-

Cell Seeding: Seed host cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells in the absence of virus.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Quantification of Cytotoxicity: Measure cell viability using a colorimetric assay. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

In Vivo Mouse Model of Chikungunya Virus Infection

-

Animal Model: Utilize an appropriate mouse strain that is susceptible to Chikungunya virus infection and develops relevant disease pathology (e.g., C57BL/6 mice).

-

Infection: Inoculate mice with a standardized dose of Chikungunya virus, typically via subcutaneous or footpad injection.

-

Treatment: Administer this compound or a vehicle control at the specified dose and route (e.g., intraperitoneal injection) at predetermined time points post-infection.

-

Monitoring: Monitor the mice daily for clinical signs of disease, such as weight loss and foot swelling.

-

Tissue Harvest and Viral Load Determination: At selected time points, euthanize the mice and harvest tissues of interest (e.g., spleen, liver, muscle, and joint tissue). Quantify the viral load in these tissues using plaque assay or qRT-PCR to determine the effect of the compound on viral dissemination.

Logical Workflow for Discovery and Development

The identification and advancement of a potent antiviral candidate like this compound typically follows a structured discovery and development pipeline. This process begins with the identification of a promising biological target and progresses through hit identification, lead optimization, and preclinical evaluation.

Conclusion and Future Directions

This compound (compound 8q) represents a promising step forward in the development of much-needed antiviral therapies for Chikungunya virus and potentially other alphaviruses and flaviviruses. Its host-targeted mechanism of action through the inhibition of DHODH is a validated and attractive strategy for developing broad-spectrum antivirals. The potent in vitro activity and encouraging in vivo data warrant further investigation, including more extensive preclinical safety and efficacy studies, to advance this compound towards clinical evaluation. The continued development of this compound and other DHODH inhibitors could provide a critical tool in the global response to the threat of emerging and re-emerging arboviral diseases.

References

Chikv-IN-2's Inhibitory Effects on Flavivirus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral mechanism of Chikv-IN-2 against flaviviruses. This compound is a potent small-molecule inhibitor that targets a crucial host-cell enzyme, demonstrating broad-spectrum activity against a range of viruses. This document outlines the compound's mechanism of action, summarizes its inhibitory effects with available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.

Core Mechanism of Action: Targeting Host Pyrimidine Biosynthesis

This compound exerts its antiviral effects by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for viral RNA replication.[3][4][5] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for its genome synthesis and effectively halting its replication.[6] This host-targeted approach offers the advantage of broad-spectrum activity against various RNA viruses that are dependent on the host's pyrimidine supply.[1][4]

Data Presentation: Inhibitory Effects on Flaviviruses

While specific quantitative data for this compound against a wide range of flaviviruses is limited in publicly available literature, the compound has shown potent pan-alphavirus activity and inhibitory effects against flaviviruses such as Dengue Virus (DENV) and West Nile Virus (WNV). The following tables summarize the available data for this compound and other notable DHODH inhibitors against various flaviviruses to provide a comparative perspective on the potential efficacy of this class of compounds.

Table 1: Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | Assay | Potency (EC90) |

| Flaviviridae | Dengue Virus (DENV-2) | Not Specified | Not Specified | 0.60 µM |

| Flaviviridae | West Nile Virus (WNV) | Not Specified | Not Specified | 0.20 µM |

| Togaviridae | Chikungunya Virus (CHIKV) | Not Specified | Not Specified | 0.85 - 2.5 µM |

| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | Not Specified | 0.40 µM |

Table 2: Antiviral Activity of Other DHODH Inhibitors against Flaviviruses

| Compound | Virus | Cell Line | Assay | Potency (EC50/IC50) |

| Brequinar | Dengue Virus (DENV) | Vero, A549 | Not Specified | 17 - 61 nM |

| Brequinar | Zika Virus (ZIKV) | Vero, A549 | Not Specified | 17 - 61 nM |

| Brequinar | West Nile Virus (WNV) | Not Specified | Not Specified | Potent Inhibition |

| Brequinar | Yellow Fever Virus (YFV) | Not Specified | Not Specified | Potent Inhibition |

| Teriflunomide | West Nile Virus (WNV) | Vero, SH-SY5Y | Not Specified | Efficient Abrogation |

| Teriflunomide | Zika Virus (ZIKV) | Not Specified | Not Specified | Broad-spectrum activity |

| Teriflunomide | Japanese Encephalitis Virus (JEV) | Not Specified | Not Specified | Broad-spectrum activity |

| Teriflunomide | Yellow Fever Virus (YFV) | Not Specified | Not Specified | Broad-spectrum activity |

| Teriflunomide | Tick-borne Encephalitis Virus (TBEV) | Not Specified | Not Specified | Broad-spectrum activity |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the inhibitory effects of this compound on flavivirus replication.

Cell Culture and Virus Propagation

-

Cell Lines: Vero (African green monkey kidney), A549 (human lung carcinoma), and Huh-7 (human hepatoma) cells are commonly used for flavivirus studies. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Strains: Dengue virus (serotypes 1-4), Zika virus, West Nile virus, and Yellow Fever virus strains can be used. Virus stocks are propagated in a suitable cell line (e.g., C6/36 or Vero cells) and titrated by plaque assay or TCID50 to determine the viral titer.

Cytotoxicity Assay

To determine the concentration range of this compound that is non-toxic to the host cells, a cytotoxicity assay is performed.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of infectious virus production.

-

Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of flavivirus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for virus adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose and 2% FBS).

-

Incubation: Incubate the plates for 4-7 days to allow for plaque formation.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification

This method measures the effect of the compound on viral RNA synthesis.

-

Infection and Treatment: Seed cells in a 24-well plate. Infect the cells with the desired flavivirus at a specific multiplicity of infection (MOI). After virus adsorption, add fresh medium containing different concentrations of this compound.

-

RNA Extraction: At various time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

-

qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or a probe-based assay, and primers specific for a conserved region of the flavivirus genome. Use a housekeeping gene (e.g., GAPDH or beta-actin) for normalization.

-

Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method.

Uridine Reversal Assay

This assay confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.

-

Infection and Treatment: Follow the procedure for the qRT-PCR or PRNT assay.

-

Uridine Supplementation: In parallel with the this compound treatment, add exogenous uridine (e.g., 25-200 µM) to the culture medium.

-

Analysis: Measure viral RNA levels by qRT-PCR or infectious virus production by PRNT.

-

Interpretation: If the antiviral effect of this compound is reversed by the addition of uridine, it confirms that the compound's mechanism of action is the inhibition of pyrimidine biosynthesis.[6][7]

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of this compound inhibition of flavivirus replication.

Experimental Workflows

Caption: General workflow for evaluating the antiviral activity of this compound.

Logical Relationships

Caption: Logical cascade of this compound's anti-flavivirus effect.

References

- 1. Identification of clinical candidates against West Nile virus by activity screening in vitro and effect evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Flavivirus Modulation of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brequinar inhibits African swine fever virus replication in vitro by activating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dihydroorotate Dehydrogenase (DHODH) in Chikungunya Virus Infection: A Technical Guide for Researchers and Drug Developers

An In-depth Examination of a Key Host Target for Antiviral Therapy

The re-emergence of Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes, has underscored the urgent need for effective antiviral therapies. Characterized by debilitating arthralgia, Chikungunya fever can lead to chronic and incapacitating joint pain. As a host-targeting antiviral strategy, the inhibition of Dihydroorotate Dehydrogenase (DHODH) has emerged as a promising approach to combat CHIKV and other viral infections. This technical guide provides a comprehensive overview of the role of DHODH in Chikungunya infection, detailing the mechanism of action of DHODH inhibitors, summarizing quantitative data on their antiviral activity, and providing detailed experimental protocols for their evaluation.

The Central Role of DHODH in Pyrimidine Biosynthesis and Viral Replication

Dihydroorotate Dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] Pyrimidines are essential building blocks for the synthesis of nucleic acids (RNA and DNA). RNA viruses, such as Chikungunya virus, are heavily reliant on the host cell's nucleotide pool for the replication of their genomes.[2][3] By inhibiting DHODH, the intracellular pyrimidine pool is depleted, thereby effectively starving the virus of the necessary components for replication.[2][4]

The Multifaceted Antiviral Mechanism of DHODH Inhibitors

The antiviral action of DHODH inhibitors (DHODHi) extends beyond the simple depletion of pyrimidines. Research has elucidated a triple mechanism of action that contributes to their broad-spectrum antiviral activity:[1][2][4]

-

Inhibition of Viral Replication: By blocking the de novo pyrimidine synthesis pathway, DHODH inhibitors directly impede the synthesis of viral RNA, a critical step in the replication cycle of RNA viruses like CHIKV.[1][2]

-

Stimulation of Interferon-Stimulated Genes (ISGs): DHODH inhibition has been shown to induce the expression of interferon-stimulated genes, which are key components of the innate immune response and play a crucial role in establishing an antiviral state within the host cell.[1][2]

-

Suppression of Inflammatory Cytokines: Chikungunya infection is often associated with a robust inflammatory response that contributes to the pathology of the disease. DHODH inhibitors have been demonstrated to suppress the production of pro-inflammatory cytokines, thus mitigating the inflammatory storm caused by the virus.[1][2][4]

Quantitative Assessment of DHODH Inhibitors Against Chikungunya Virus

Several DHODH inhibitors have demonstrated potent antiviral activity against Chikungunya virus in vitro. The following table summarizes the key quantitative data for some of these compounds.

| DHODH Inhibitor | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Brequinar | Not Specified | Not Specified | Not Specified | >2.87 | Not Specified | [5][6] |

| RYL-634 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5][7] |

| S416 | Not Specified | Not Specified | 0.017 | 178.6 | 10,505.88 | [5] |

| Teriflunomide | Not Specified | IBRS-2 | Not Specified | Not Specified | Not Specified | [5] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments cited in the evaluation of DHODH inhibitors against Chikungunya virus.

Cell Lines and Virus Strains

-

Cell Lines: A variety of mammalian and mosquito cell lines are susceptible to Chikungunya virus infection and are commonly used in research. These include:

-

Vero cells (African green monkey kidney): Highly susceptible to CHIKV and often used for virus propagation, plaque assays, and antiviral screening.[8][9][10]

-

BHK-21 cells (Baby hamster kidney): Also highly susceptible and frequently used for virus titration and neutralization assays.[1][8]

-

Huh-7 cells (Human hepatoma): A human-derived cell line permissive to CHIKV infection.[8][11]

-

A549 cells (Human lung carcinoma): Another human-derived cell line used in antiviral studies.[12]

-

C6/36 cells (Aedes albopictus mosquito): Used for the propagation of mosquito-borne viruses like CHIKV.[1]

-

-

Virus Strains: Different strains of Chikungunya virus are used in research, and their susceptibility to antiviral compounds may vary. Commonly used strains include:

Antiviral Activity Assessment: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test is a gold-standard assay for quantifying the titer of infectious virus and assessing the neutralizing capacity of antibodies or the inhibitory effect of antiviral compounds.[2][13][14]

Protocol:

-

Cell Seeding: Seed a 12-well plate with a suitable cell line (e.g., Vero or BHK-21 cells) at a density that will result in a confluent monolayer the following day.

-

Compound/Antibody Dilution: Prepare serial dilutions of the DHODH inhibitor or neutralizing antibody in serum-free medium.

-

Virus-Compound Incubation: Mix a known amount of Chikungunya virus (e.g., 100 plaque-forming units, PFU) with each dilution of the compound or antibody and incubate at 37°C for 1 hour to allow for neutralization or inhibition.

-

Infection of Cells: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate at 37°C for 1 hour, with gentle rocking every 15 minutes to ensure even distribution of the virus.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 2% methylcellulose or agarose) to restrict the spread of the virus and allow for the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.

-

Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[2]

Viral RNA Quantification: Real-Time Quantitative RT-PCR (qRT-PCR)

qRT-PCR is a sensitive method to quantify the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.[3][15]

Protocol:

-

RNA Extraction: Isolate total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific primers targeting a conserved region of the Chikungunya virus genome (e.g., nsP2 or nsP4 gene).[15]

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green). The amplification of the target sequence is monitored in real-time.

-

Standard Curve: Generate a standard curve using known quantities of a plasmid containing the target viral sequence to allow for absolute quantification of viral RNA copies.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid. The quantity of viral RNA in the samples is determined by comparing their Ct values to the standard curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral effect is not due to cell death.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the DHODH inhibitor for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.

Caption: Logical workflow of DHODH inhibition's impact on CHIKV replication.

Caption: Experimental workflow for evaluating DHODH inhibitors against CHIKV.

Conclusion

Targeting the host enzyme Dihydroorotate Dehydrogenase represents a compelling and validated strategy for the development of broad-spectrum antivirals, with significant promise for the treatment of Chikungunya virus infection. The multifaceted mechanism of action of DHODH inhibitors, which includes direct inhibition of viral replication, stimulation of the innate immune response, and suppression of inflammation, makes them particularly attractive therapeutic candidates. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and advance DHODH inhibitors as a much-needed therapy for Chikungunya fever. Continued research in this area is critical to translate the in vitro potential of these compounds into effective clinical treatments.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Development of Neutralization Assay Using an eGFP Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of broad-spectrum antiviral compounds... | F1000Research [f1000research.com]

- 12. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]

- 14. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical and clinical performance of a Chikungunya qRT-PCR for Central and South America - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Broad-Spectrum Antiviral Potential of Novel Chikungunya Virus Inhibitors: A Technical Guide

Disclaimer: No specific compound designated "Chikv-IN-2" has been identified in the reviewed literature. This guide, therefore, outlines a comprehensive framework for evaluating the broad-spectrum antiviral potential of any novel Chikungunya virus (CHIKV) inhibitor, using data from known antiviral agents as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has re-emerged as a significant global health threat, causing widespread outbreaks of debilitating arthralgic disease.[1] Currently, there are no approved antiviral therapies or vaccines available, underscoring the urgent need for the development of effective countermeasures.[1] The identification and characterization of broad-spectrum antiviral agents, effective against CHIKV and other RNA viruses, is a critical area of research.

This technical guide provides a framework for the preclinical evaluation of novel anti-CHIKV compounds. It details essential experimental protocols, data presentation standards, and the analysis of interactions with key host signaling pathways.

In Vitro Antiviral Activity

A primary step in the evaluation of a potential antiviral compound is the determination of its efficacy and toxicity in cell culture models. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are key parameters. A high SI value is indicative of a favorable therapeutic window.

Quantitative Antiviral Data

The following table summarizes the in vitro activity of several known broad-spectrum antiviral compounds against Chikungunya virus in various cell lines.

| Compound | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Ribavirin | HUH-7 | 2.575 µg/mL | 11.95 µg/mL | 4.6 | [2] |

| Ribavirin | A549 | 117.1 µg/mL | >100 µg/mL | >0.85 | [2] |

| Favipiravir (T-705) | HUH-7 | 20.00 µg/mL | >157.1 µg/mL | >7.8 | [2] |

| Favipiravir (T-705) | Vero | 28.99 µg/mL | >157.1 µg/mL | >5.4 | [2] |

| Interferon-α | A549 | 4.235 IU/mL | Not cytotoxic | N/A | [2] |

| Interferon-α | HUH-7 | 26.58 IU/mL | Not cytotoxic | N/A | [2] |

| Chloroquine | Huh-7 | 21 µM | 56 µM | 2.67 | [3] |

| Mycophenolic Acid | Huh-7 | 0.8 µM | 6.6 µM | 8.25 | [3] |

| Harringtonine | BHK-21 | 0.24 µM | > 2 µM | >8.3 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antiviral compounds. The following sections provide methodologies for key in vitro assays.

Plaque Reduction Neutralization Test (PRNT)

The plaque assay is the gold standard for quantifying infectious virus titers and assessing the neutralizing capacity of a compound.[5][6]

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero or other susceptible cell lines

-

Chikungunya virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound serially diluted

-

Overlay medium (e.g., cell culture medium with carboxymethyl cellulose or agar)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Methodology:

-

Cell Seeding: Seed a 12-well plate with Vero cells at a density that will result in a confluent monolayer the following day.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. For each dilution, mix with a standardized amount of CHIKV (typically 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayer and wash with PBS. Inoculate the cells with the virus-compound mixture.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add 2 mL of the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Remove the overlay medium. Fix the cells with a solution such as 10% formalin for at least 30 minutes. Discard the fixative and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

-

Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The PRNT50 is the reciprocal of the highest dilution of the compound that results in a 50% reduction in the number of plaques compared to the virus control wells.[7]

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a sensitive method to quantify viral RNA, providing a measure of viral replication.[8]

Objective: To quantify the change in CHIKV RNA levels in infected cells following treatment with a test compound.

Materials:

-

CHIKV-infected cell lysates (treated and untreated)

-

RNA extraction kit

-

qRT-PCR primers and probe specific for a conserved region of the CHIKV genome (e.g., nsP1, nsP2, or E1 gene)[8][9]

-

One-step qRT-PCR master mix

-

qRT-PCR instrument

Methodology:

-

RNA Extraction: Extract total RNA from compound-treated and untreated CHIKV-infected cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture on ice. For a typical 20 µL reaction, this includes the master mix, forward and reverse primers, probe, and the extracted RNA template.

-

Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol. An example protocol is:

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, actin). A standard curve generated from a known quantity of viral RNA can be used for absolute quantification.[8]

Mechanism of Action and Signaling Pathways

Understanding how a compound inhibits viral replication is crucial for its development. This involves identifying the stage of the viral life cycle that is inhibited and the host or viral factors that are targeted. CHIKV is known to modulate host innate immune signaling pathways, such as the JAK-STAT and NF-κB pathways, to facilitate its replication.[12][13]

Antiviral Screening Workflow

The following diagram illustrates a typical workflow for the screening and initial characterization of novel antiviral compounds.

Caption: A generalized workflow for antiviral drug discovery against Chikungunya virus.

Chikungunya Virus and the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical component of the type I and type II interferon response, which is essential for antiviral defense. CHIKV has evolved mechanisms to counteract this pathway. Specifically, the non-structural protein 2 (nsP2) of CHIKV is a potent inhibitor of IFN-induced JAK-STAT signaling.[12][14] It achieves this by preventing the phosphorylation and subsequent nuclear translocation of STAT1.[14][15]

References

- 1. Frontiers | Drug repurposing approach against chikungunya virus: an in vitro and in silico study [frontiersin.org]

- 2. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Infectious Viral Quantification of Chikungunya Virus-Virus Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 8. Establishment of one-step SYBR green-based real time-PCR assay for rapid detection and quantification of chikungunya virus infection | springermedizin.de [springermedizin.de]

- 9. Assays for Detection and Quantification of Chikungunya Virus - Page 4 [medscape.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Analytical and clinical performance of a Chikungunya qRT-PCR for Central and South America - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chikungunya virus nonstructural protein 2 inhibits type I/II interferon-stimulated JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pathogenicity and virulence of chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]